6-Trifluoromethylbenzothiazole
Overview
Description
6-Trifluoromethylbenzothiazole is a heterocyclic aromatic compound with the molecular formula C8H4F3NS. This compound is characterized by the presence of a trifluoromethyl group attached to the benzothiazole ring.
Mechanism of Action
Target of Action
6-Trifluoromethylbenzothiazole primarily targets voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus influencing neuronal excitability .
Mode of Action
The compound interacts with its targets by antagonizing voltage-dependent sodium channel currents . This means it inhibits the flow of sodium ions through the channels, thereby reducing the excitability of neurons .
Biochemical Pathways
The antagonism of voltage-dependent sodium channels by this compound affects the neuronal signaling pathways . By inhibiting sodium ion flow, the compound can modulate the action potential of neurons, thereby influencing various downstream effects related to neuronal communication and signaling .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in neuronal excitability due to its antagonism of voltage-dependent sodium channels . This could potentially lead to effects such as neuroprotection, given that overexcitation of neurons can lead to neuronal damage .
Biochemical Analysis
Biochemical Properties
6-Trifluoromethylbenzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit voltage-dependent sodium channels, which are crucial for the propagation of action potentials in neurons . This interaction suggests that this compound could be used as a potential neuroprotective agent. Additionally, it has low binding affinity for GABA and NMDA receptors, indicating its selective interaction with specific biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to antagonize voltage-dependent sodium channel currents, which can affect neuronal excitability and neurotransmission . This compound also impacts gene expression by inhibiting the release of glutamate, a key neurotransmitter involved in excitatory signaling . These effects highlight the potential of this compound in modulating cellular activities and treating neurological disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and modulation of biochemical pathways. It exerts its effects by binding to voltage-dependent sodium channels, thereby inhibiting their activity . This inhibition reduces the influx of sodium ions, which is essential for the generation and propagation of action potentials in neurons. Additionally, this compound affects gene expression by inhibiting the release of glutamate, leading to reduced excitotoxicity and potential neuroprotection . These molecular interactions underline the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective effects by inhibiting voltage-dependent sodium channels and reducing glutamate release . At higher doses, it may cause toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux. For instance, the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . Additionally, this compound affects metabolite levels by modulating the activity of key metabolic enzymes, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Furthermore, its localization and accumulation within specific tissues are influenced by its binding affinity to cellular proteins and lipids . These interactions determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . Its subcellular distribution is regulated by targeting signals and post-translational modifications that direct it to specific compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Trifluoromethylbenzothiazole typically involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This method is widely used due to its efficiency and simplicity. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Trifluoromethylbenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
6-Trifluoromethylbenzothiazole can be compared with other benzothiazole derivatives, such as:
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-bromobenzothiazole
- 2-Amino-6-fluorobenzothiazole
- 2-Amino-6-nitrobenzothiazole
- 2-Amino-6-ethoxybenzothiazole
- 2-Amino-6-chlorobenzothiazole
- 2-Aminobenzothiazole
- 2-Amino-6-hydroxybenzothiazole
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate .
Properties
IUPAC Name |
6-(trifluoromethyl)-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULNNISVPSQIFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564279 | |
Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131106-70-2 | |
Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper provided?
A1: The research paper focuses on describing a method for synthesizing 2-amino-6-trifluoromethylbenzothiazole []. While the paper doesn't delve into the applications of this compound, it provides a crucial foundation for further research by outlining its synthesis.
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